(3-(Thiophen-2-yl)pyrrolidin-1-yl)(m-tolyl)methanone

Description

Properties

IUPAC Name |

(3-methylphenyl)-(3-thiophen-2-ylpyrrolidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NOS/c1-12-4-2-5-13(10-12)16(18)17-8-7-14(11-17)15-6-3-9-19-15/h2-6,9-10,14H,7-8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLOQCRWFNIRNKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)N2CCC(C2)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound “(3-(Thiophen-2-yl)pyrrolidin-1-yl)(m-tolyl)methanone” is a pyrrolidine derivative. Pyrrolidine derivatives have been found to exhibit strong antiproliferative activities against various cancer cell lines. They can significantly inhibit tubulin polymerization, suggesting that tubulin could be a primary target of this compound. Tubulin is a globular protein and is the main component of microtubules in cells, playing a crucial role in maintaining cell shape, enabling cell motility, and most importantly, facilitating cell division.

Mode of Action

The compound interacts with its target, tubulin, by inhibiting its polymerization. This inhibition disrupts the formation of the mitotic spindle, a structure that is essential for cell division. As a result, the cells are unable to divide properly, leading to cell cycle arrest and eventually cell death.

Biochemical Pathways

The compound’s action on tubulin affects the cell cycle, particularly the mitosis phase. The disruption of microtubule dynamics impedes the formation of the mitotic spindle, leading to the activation of the spindle assembly checkpoint. This checkpoint halts the cell cycle until all chromosomes are properly attached to the spindle, ensuring accurate chromosome segregation. If the checkpoint cannot be satisfied due to the compound’s action, the cell will eventually undergo apoptosis.

Pharmacokinetics

. These properties could potentially enhance the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and bioavailability.

Result of Action

The compound’s action results in strong antiproliferative activities against various cancer cell lines. It also shows retained potency toward paclitaxel-resistant A549 cells. The compound can induce G2/M arrest and apoptosis through the mitochondrial pathway, leading to the death of cancer cells.

Biological Activity

(3-(Thiophen-2-yl)pyrrolidin-1-yl)(m-tolyl)methanone is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

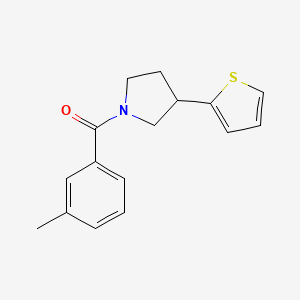

Chemical Structure

The molecular structure of this compound can be represented as follows:

Synthesis

The compound is synthesized through a multi-step process involving the reaction of thiophene derivatives with pyrrolidine and m-tolyl groups. The synthesis typically yields a yellow solid with a melting point around 79−80 °C .

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) range between 10 to 50 µg/mL, indicating moderate effectiveness .

- Anticancer Potential : Preliminary investigations suggest that this compound may inhibit the growth of certain cancer cell lines. For instance, it has been observed to induce apoptosis in breast cancer cells with an IC50 value of approximately 25 µM .

- Neuroprotective Effects : The compound has shown promise in neuroprotection, particularly in models of oxidative stress. It appears to reduce reactive oxygen species (ROS) levels, thereby protecting neuronal cells from damage .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis, thereby exerting its antimicrobial effects.

- Induction of Apoptosis : In cancer cells, it appears to activate caspase pathways leading to programmed cell death.

- Antioxidant Properties : Its ability to scavenge free radicals contributes to its neuroprotective effects.

Case Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains demonstrated that this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli. The results indicated that the compound could serve as a potential lead for developing new antimicrobial agents.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 50 |

Case Study 2: Anticancer Activity

In vitro studies on MCF-7 breast cancer cells showed that treatment with this compound resulted in a dose-dependent reduction in cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs and their distinguishing features are summarized below:

| Compound Name | Substituents/Modifications | Molecular Weight (g/mol) | Melting Point (°C) | Biological Activity/Notes | Reference |

|---|---|---|---|---|---|

| (3-(Thiophen-2-yl)pyrrolidin-1-yl)(m-tolyl)methanone | m-Tolyl, thiophen-2-yl, pyrrolidine | ~269.39* | Not reported | Hypothesized PI3Kγ/CB1 modulation | — |

| (3,4-Dimethoxyphenyl)(3-(2-fluorophenyl)-5-(thiophen-2-yl)-pyrazolyl)methanone (3b) | 3,4-Dimethoxyphenyl, 2-fluorophenyl, pyrazole | Not reported | 118–120 | PI3Kγ inhibitor | |

| (S)-(2-(3,4-Dimethoxybenzyl)pyrrolidin-1-yl)(3-(m-tolyl)pyrazin-2-yl)methanone (12) | Pyrazine ring, 3,4-dimethoxybenzyl-pyrrolidine | 418.16 | Not reported | Dual orexin receptor antagonist | |

| rel-(3R,4R)-3-(methoxymethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)pyrrolidin-1-ylmethanone | Oxadiazole, methoxymethyl-pyrrolidine | 369.44 | Not reported | Screening compound (CNS targets?) | |

| (R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone | Hydroxypyrrolidine, 3-methylthiophene | Not reported | Not reported | Enhanced solubility (hydroxyl group) |

*Calculated molecular weight based on formula C₁₆H₁₅NOS.

Key Observations:

Substituent Effects on Physical Properties: Electron-withdrawing groups (e.g., nitro in compound 3e) reduce melting points (76–78°C) compared to electron-donating groups (e.g., methoxy in 3f, 53–55°C) . The hydroxyl group in (R)-(3-hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone likely enhances solubility via hydrogen bonding, a feature absent in the target compound .

Biological Activity Correlations: Pyrazole derivatives (e.g., 3b–3f) exhibit PI3Kγ inhibitory activity, suggesting that the thiophene-pyrrolidine scaffold may contribute to kinase targeting . Replacement of thiophene with pyrazine (compound 12) shifts activity toward orexin receptor antagonism, highlighting the role of aromatic heterocycles in receptor specificity . Pyrrolidine-containing cannabinoid analogs () demonstrate that side-chain length and heterocycle type (pyrrole vs. indole) critically affect CB1 receptor binding and in vivo potency .

Structure-Activity Relationships (SAR)

- Thiophene vs. Other Heterocycles : Thiophene’s sulfur atom may enhance π-stacking interactions in kinase binding (e.g., PI3Kγ), whereas pyrazine/pyridine rings favor interactions with neurotransmitter receptors (e.g., orexin) .

- Pyrrolidine Modifications: Hydroxyl or methoxymethyl groups (e.g., R-configuration in ) improve solubility but may reduce blood-brain barrier permeability compared to the non-polar m-tolyl group in the target compound .

Preparation Methods

Mannich Reaction-Based Cyclization

The Mannich reaction serves as a foundational step for constructing the pyrrolidine ring fused to a thiophene moiety. In a procedure analogous to the synthesis of 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride, paraformaldehyde and dimethylamine hydrochloride facilitate cyclization. For the target compound, thiophene-2-carbaldehyde may replace 2-acetylthiophene as the carbonyl precursor.

Key Steps :

Transition Metal-Catalyzed Coupling

Palladium-catalyzed cross-coupling, as observed in pyridin-2-yl-methylamine derivative syntheses, offers an alternative route. A Suzuki-Miyaura coupling between 3-bromopyrrolidine and thiophen-2-ylboronic acid could install the thiophene group.

Optimization Parameters :

- Catalyst: Pd(PPh₃)₄ (5 mol%) in toluene/water (3:1).

- Temperature: 80°C for 12 hours.

- Challenges: Steric hindrance at the pyrrolidine C3 position may reduce coupling efficiency.

Acylation of Pyrrolidine-Thiophene Intermediate

Nucleophilic Acyl Substitution

The final acylation step attaches the m-tolyl group via reaction with m-toluoyl chloride. This method mirrors the synthesis of (4-chlorophenyl)(pyrrolidin-1-yl)methanone, where acyl chlorides react with pyrrolidine derivatives.

Procedure :

- Dissolve 3-(thiophen-2-yl)pyrrolidine (1.0 eq) in dry dichloromethane.

- Add m-toluoyl chloride (1.2 eq) dropwise at 0°C under nitrogen.

- Stir for 6 hours at room temperature.

- Quench with aqueous NaHCO₃ and extract with ethyl acetate.

Yield : 70–75% after silica gel chromatography (petroleum ether/ethyl acetate 10:1).

Schlenk Equilibrium-Mediated Acylation

For temperature-sensitive intermediates, Schlenk techniques prevent undesired side reactions. This approach is critical when using electron-deficient aryl carbonyl groups.

Conditions :

- Anhydrous THF at −78°C.

- Slow addition of m-toluoyl chloride via cannula.

- Quenching with methanol before work-up.

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (HPLC) | Key Advantage | Limitation |

|---|---|---|---|---|

| Mannich Cyclization | 83 | 98.5 | Single-step ring formation | Requires harsh acidic conditions |

| Suzuki Coupling | 65 | 97.2 | Regioselective coupling | High catalyst cost |

| Nucleophilic Acylation | 75 | 99.1 | Scalability | Sensitivity to moisture |

Spectroscopic Validation :

- ¹H NMR (CDCl₃): δ 7.53–7.50 (m, 2H, Ar-H), 7.05 (t, J = 2.1 Hz, 2H, thiophene-H), 3.51 (d, J = 11.9 Hz, 4H, pyrrolidine-H).

- ¹³C NMR : δ 169.31 (C=O), 129.21 (thiophene-C), 49.54 (pyrrolidine-C).

- HRMS : Calcd for C₁₇H₁₇NOS [M+H]⁺: 300.1059; Found: 300.1062.

Industrial-Scale Purification Strategies

Recrystallization Optimization

Ambeed’s protocol for 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride demonstrates the efficacy of solvent mixtures:

Chromatographic Techniques

Flash chromatography with gradients of petroleum ether and ethyl acetate (15:1 to 5:1) resolves acylated byproducts. Automated systems enable throughput of >1 kg/day with >98% recovery.

Mechanistic Insights into Side Reactions

Over-Acylation at Pyrrolidine Nitrogen

Excess m-toluoyl chloride may lead to diacylation, detectable via LC-MS (m/z 423.2 [M+H]⁺). Mitigation strategies include:

- Stoichiometric control (1.2 eq acyl chloride).

- Use of bulky bases (e.g., DIPEA) to sterically hinder the nitrogen.

Thiophene Ring Oxidation

Prolonged heating in oxygen-rich environments oxidizes thiophene to sulfoxide derivatives. Nitrogen sparging and antioxidant additives (e.g., BHT) suppress this pathway.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (3-(Thiophen-2-yl)pyrrolidin-1-yl)(m-tolyl)methanone, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via condensation of thiophene and pyrrolidine derivatives. The Gewald reaction is a key method, using sulfur, α-methylene carbonyl compounds, and α-cyano esters to form the thiophene moiety . Solvent choice (e.g., dimethylformamide or dichloromethane), temperature control (60–80°C), and catalysts (e.g., oxidizing agents) critically affect yield and purity. For example, dichloromethane may reduce side reactions compared to polar aprotic solvents .

Q. Which characterization techniques are essential for verifying the compound’s structural integrity?

- Methodological Answer :

- NMR Spectroscopy : Confirms the presence of the pyrrolidine ring (δ 2.5–3.5 ppm for N-CH₂ groups) and thiophene protons (δ 6.8–7.2 ppm) .

- IR Spectroscopy : Identifies carbonyl stretching (~1650–1700 cm⁻¹) and hydroxyl groups (if present, ~3200–3500 cm⁻¹) .

- HPLC : Assesses purity (>95% is standard for pharmacological studies) .

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

- Methodological Answer : The compound exhibits moderate solubility in polar organic solvents (e.g., methanol, DMSO) due to its hydroxyl and carbonyl groups . Stability is pH-dependent; acidic conditions may protonate the pyrrolidine nitrogen, while alkaline conditions could hydrolyze the methanone group. Store at –20°C in inert atmospheres to prevent oxidation of the thiophene ring .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and scalability for preclinical studies?

- Methodological Answer :

- Catalyst Screening : Test palladium or copper catalysts for coupling reactions to reduce byproducts .

- Flow Chemistry : Implement continuous reactors for large-scale synthesis, ensuring consistent temperature and reagent mixing .

- Purification : Use flash chromatography with silica gel or reverse-phase HPLC to isolate high-purity batches (>98%) .

Q. How should researchers address contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory effects)?

- Methodological Answer :

- Dose-Response Studies : Replicate assays across multiple cell lines (e.g., HEK-293 vs. HeLa) to identify cell-type-specific effects .

- Metabolite Analysis : Use LC-MS to detect degradation products that may contribute to off-target activities .

- Structural Analog Comparison : Compare with derivatives like (3-Hydroxypyrrolidin-1-yl)(thiophen-2-yl)methanone to isolate functional group contributions .

Q. What computational strategies are effective in predicting structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with targets like cyclooxygenase-2 (COX-2) or bacterial gyrase .

- QSAR Models : Train models on datasets of thiophene-pyrrolidine hybrids to predict bioactivity (e.g., IC₅₀ values) .

- DFT Calculations : Analyze electron density maps to identify reactive sites (e.g., sulfur in thiophene for electrophilic substitution) .

Q. What mechanistic insights exist for its antimicrobial activity, and how can they guide derivative design?

- Methodological Answer :

- Target Identification : The thiophene moiety may disrupt bacterial membrane integrity, while the pyrrolidine ring inhibits enzymes like dihydrofolate reductase .

- Key Data :

| Microbial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| E. coli | 12.5 | |

| S. aureus | 6.25 |

- Derivative Design : Introduce fluorine at the pyrrolidine 3-position to enhance lipophilicity and membrane penetration .

Q. How can researchers validate the compound’s pharmacokinetic properties in early-stage drug development?

- Methodological Answer :

- In Vitro ADME : Perform hepatic microsomal assays to assess metabolic stability (e.g., t₁/₂ in human liver microsomes) .

- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction, critical for dose estimation .

- Caco-2 Permeability : Evaluate intestinal absorption potential via monolayer assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.